![molecular formula C9H12ClN3 B3024795 6-Chloro-N-cyclopentyl-2-pyrazinamine CAS No. 642459-02-7](/img/structure/B3024795.png)
6-Chloro-N-cyclopentyl-2-pyrazinamine
Overview
Description
6-Chloro-N-cyclopentyl-2-pyrazinamine is a heterocyclic organic compound . Its IUPAC name is 6-chloro-N-cyclopentylpyrazin-2-amine . The molecular weight of this compound is 197.67 and its molecular formula is C9H12ClN3 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-N-cyclopentyl-2-pyrazinamine can be represented by the canonical SMILES string: C1CCC(C1)NC2=CN=CC(=N2)Cl . The InChI Key for this compound is LBQDAQLQAZKFRN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The exact mass of 6-Chloro-N-cyclopentyl-2-pyrazinamine is 197.07200 . It has 3 H-Bond acceptors and 1 H-Bond donor . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
C9H12ClN3\text{C}_9\text{H}_{12}\text{ClN}_3C9H12ClN3
, is of interest due to its unique properties and potential applications .Drug Development
6-Chloro-N-cyclopentyl-2-pyrazinamine serves as a scaffold for designing novel compounds. Medicinal chemists modify its structure to create derivatives with improved pharmacological properties. These derivatives may target specific diseases or pathways.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-N-cyclopentyl-2-pyrazinamine is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB) . This compound is a highly specific agent and demonstrates clinically significant antibacterial activity only against this bacterium .
Biochemical Pathways
6-Chloro-N-cyclopentyl-2-pyrazinamine interferes with the synthesis of new fatty acids in M. tuberculosis, which are required for the bacterium’s growth and replication . This disruption of fatty acid synthesis is thought to be the primary biochemical pathway affected by the compound .
Pharmacokinetics
It is known that the compound is metabolized within the bacterium to its active form, pyrazinoic acid .
Result of Action
The result of the action of 6-Chloro-N-cyclopentyl-2-pyrazinamine is the inhibition of growth and replication of M. tuberculosis . By disrupting fatty acid synthesis, the compound prevents the bacterium from proliferating, thereby helping to control the spread of TB .
Action Environment
The action of 6-Chloro-N-cyclopentyl-2-pyrazinamine is thought to be more active at an acidic pH, such as within macrophages . The role of the compound against intracellular organisms remains uncertain .
properties
IUPAC Name |
6-chloro-N-cyclopentylpyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-5-11-6-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDAQLQAZKFRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CN=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435629 | |
Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-cyclopentyl-2-pyrazinamine | |
CAS RN |
642459-02-7 | |
Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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